molecular formula C12H16ClNO2 B13025659 Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate

Cat. No.: B13025659
M. Wt: 241.71 g/mol
InChI Key: KFTLIESDDHMFRR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and intermediates in the synthesis of other chemicals. This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid and ethanol.

    Substitution: Various substituted products depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in studies involving enzyme interactions or metabolic pathways.

    Industry: Utilized as a solvent or plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can be compared with other esters and amino acid derivatives:

    Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate: Similar structure but with the chlorine atom in a different position.

    Ethyl 2-(3-bromophenyl)-2-(dimethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(3-chlorophenyl)-2-(methylamino)acetate: Similar structure but with a methylamino group instead of a dimethylamino group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate

InChI

InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3

InChI Key

KFTLIESDDHMFRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)N(C)C

Origin of Product

United States

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